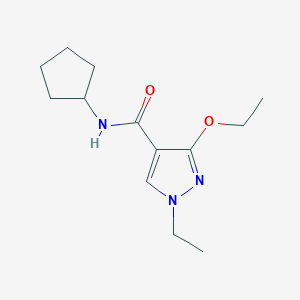

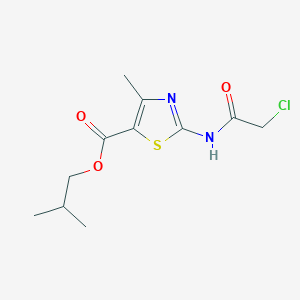

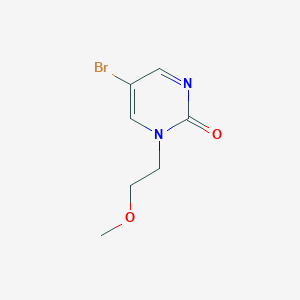

![molecular formula C14H7F6N3 B2495997 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 338412-21-8](/img/structure/B2495997.png)

7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthyridine derivatives, including the specific compound , involves complex chemical reactions that can yield a variety of functionalized compounds. Techniques such as Lewis acid-mediated cycloisomerization have been employed to synthesize pyrrolo[1,2-a]naphthyridines from alkynyl-pyrrolidinyl pyridines, demonstrating the versatility of synthetic methods in accessing naphthyridine scaffolds (Flader et al., 2017).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been extensively studied using various analytical techniques. Studies have shown that these compounds can exhibit complex hydrogen bonding patterns and electronic properties, contributing to their unique chemical behaviors. For instance, detailed molecular modeling has provided insights into the receptor-saccharide complexes in solution, highlighting the importance of molecular structure in understanding the compound's interactions and functions (Fang et al., 2004).

Chemical Reactions and Properties

Naphthyridine derivatives participate in a variety of chemical reactions, illustrating their chemical versatility. For example, the intramolecular [2+2+2] cycloaddition of bis(propargylphenyl)carbodiimides has been utilized to synthesize L-shaped π-extended compounds with pyrrolo[1,2-a][1,8]naphthyridine corner units, showcasing the potential of naphthyridine derivatives in the synthesis of complex organic structures (Otani et al., 2013).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as solubility, fluorescence, and electronic properties, are critical for their potential applications. For example, the synthesis of highly soluble fluorinated polyimides based on asymmetric bis(ether amine) structures has highlighted the importance of understanding the physical properties of these compounds for their application in materials science (Chung et al., 2009).

Applications De Recherche Scientifique

Fluorescent Probes and Sensing

One significant application of derivatives of 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is in the development of fluorescent probes for biological and chemical sensing. For instance, 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN) has been designed to bind selectively with octyl glucopyranoside, demonstrating its utility as an ultrasensitive fluorescent probe for glucopyranoside detection with a detection limit of approximately 100 pM. This capability highlights the potential of these compounds in monitoring glucose levels or detecting specific sugars in complex biological environments (Liao et al., 2002).

Water Oxidation Catalysis

Derivatives have also been employed as ligands in the synthesis of metal complexes for catalytic applications, including water oxidation. A study described the synthesis of dinuclear complexes using a bridging ligand related to the naphthyridine structure, demonstrating their efficacy in oxygen evolution reactions. This application is crucial for developing sustainable energy technologies, such as water-splitting processes that produce hydrogen fuel (Zong & Thummel, 2005).

Conductive Polymers

The compound's derivatives have been explored for their potential in creating conducting polymers. For example, polymers derived from bis(pyrrol-2-yl)arylenes, including structures related to 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine, have shown promise due to their low oxidation potentials and stability in the conducting form. These materials have applications in electronic devices and materials science, highlighting the versatility of the naphthyridine derivatives in polymer chemistry (Sotzing et al., 1996).

Chemosensors for Metal Ions

Furthermore, novel pyrene-based fluorescent probes incorporating the naphthyridine moiety have been designed for the selective detection of metal ions, such as Ni2+. These compounds exhibit "turn-on" fluorescence in the presence of specific ions, making them valuable tools for environmental monitoring and the study of metal ion dynamics in biological systems (Khan et al., 2018).

Propriétés

IUPAC Name |

7-pyrrol-1-yl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N3/c15-13(16,17)9-7-10(14(18,19)20)21-12-8(9)3-4-11(22-12)23-5-1-2-6-23/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRWOJXHDHOSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

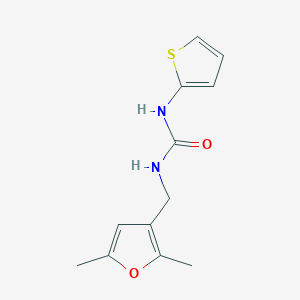

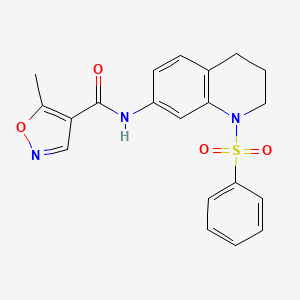

![1-(2-hydroxyethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2495916.png)

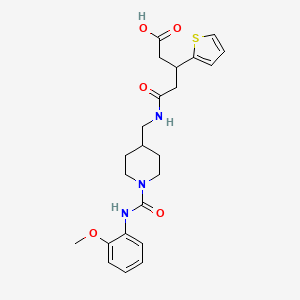

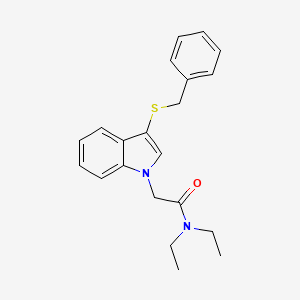

![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)

![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)

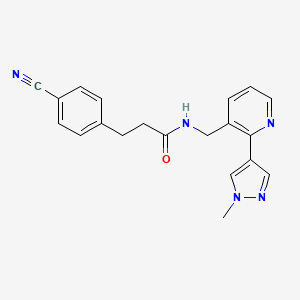

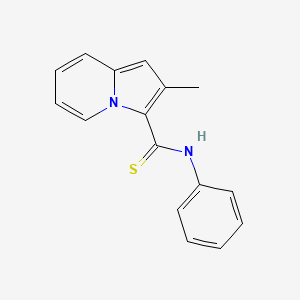

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2495927.png)